

Technical Guide: 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

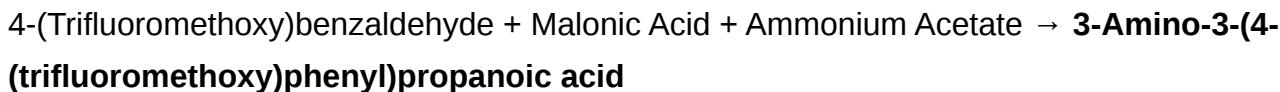
Cat. No.: B1304560

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid**, a fluorinated, non-canonical amino acid. This document details its chemical properties, a proposed synthetic route, characterization methodologies, and potential applications in research and development.

Chemical Identity and Properties


3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is a β -amino acid distinguished by the presence of a trifluoromethoxy group on the phenyl ring. This functional group imparts unique electronic properties and can influence the molecule's conformation, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry and materials science.

Property	Value	Source
CAS Number	213192-56-4	[1]
Molecular Formula	C ₁₀ H ₁₀ F ₃ NO ₃	[1]
Molecular Weight	249.19 g/mol	[1]
IUPAC Name	3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid	[1]
Canonical SMILES	C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F	[1]
InChI Key	CMNPXOOSNAGXEE-UHFFFAOYSA-N	[1]

Proposed Synthesis

A plausible and efficient method for the synthesis of **3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid** is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde with malonic acid and a nitrogen source, typically ammonium acetate, in an alcoholic solvent.

Reaction Scheme:

Experimental Protocol (Proposed)

- Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-(trifluoromethoxy)benzaldehyde and 1.1 equivalents of malonic acid in absolute ethanol.
- Addition of Nitrogen Source: To the stirred solution, add 2.0 equivalents of ammonium acetate.

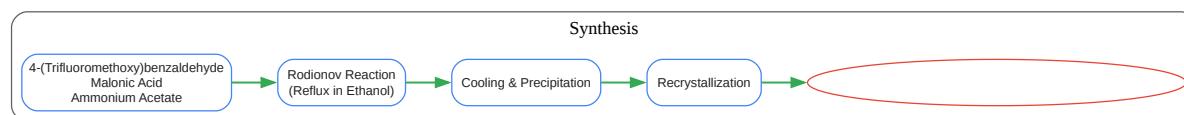
- Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
- Purification: Filter the crude product and wash with cold ethanol to remove unreacted starting materials and by-products. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
- Drying: Dry the purified product under vacuum to yield **3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid** as a white crystalline solid.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

Technique	Expected Results
¹ H NMR	Aromatic protons (doublets in the range of ~7.0-7.5 ppm), a multiplet for the chiral proton at the C3 position, and multiplets for the diastereotopic protons at the C2 position. The amino and carboxylic acid protons will appear as broad singlets, the positions of which may vary depending on the solvent and concentration.
¹³ C NMR	Signals corresponding to the carboxylic acid carbon, the aromatic carbons (with characteristic splitting for the carbon attached to the trifluoromethoxy group), and the aliphatic carbons of the propanoic acid backbone.
¹⁹ F NMR	A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
Mass Spectrometry (MS)	The molecular ion peak $[M+H]^+$ at m/z 250.0635, corresponding to the protonated molecule.
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-F stretching vibrations.
Melting Point	A sharp melting point is expected for a pure crystalline compound.

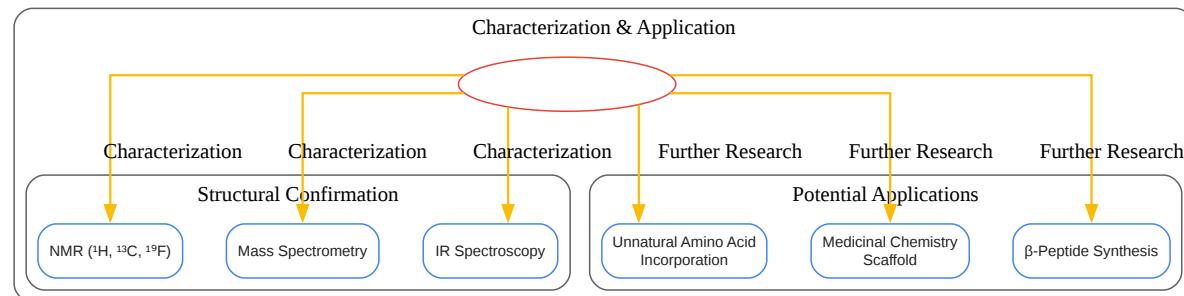
Potential Applications


While specific biological activity data for this compound is not widely published, its structural features suggest several potential applications in research and drug development.

- **Unnatural Amino Acid Incorporation:** This compound can be used as an unnatural amino acid for incorporation into peptides and proteins. The trifluoromethoxy group can serve as a unique ¹⁹F NMR probe to study protein structure, dynamics, and ligand binding.[2]

- Medicinal Chemistry Scaffold: The trifluoromethoxy substituent is known to enhance metabolic stability and cell permeability of drug candidates. Therefore, this amino acid can be a valuable building block for the synthesis of novel therapeutic agents, potentially with anticancer or other biological activities.[3]
- Conformational Control in Peptides: As a β -amino acid, it can be used to synthesize β -peptides, which can form stable secondary structures and are resistant to proteolytic degradation.

Visualizations


Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

General Characterization and Application Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for characterization and potential research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | C10H10F3NO2 | CID 1482754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 3-Amino-3-(4-trifluoromethoxy)phenyl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304560#cas-number-for-3-amino-3-4-trifluoromethoxy-phenyl-propanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com